

1,3-Dichloro-5-ethyl-5-methylhydantoin NMR spectral analysis

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Compound of Interest

Compound Name: 1,3-Dichloro-5-ethyl-5-methylhydantoin

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An In-depth Technical Guide to the NMR Spectral Analysis of 1,3-Dichloro-5-ethyl-5-methylhydantoin

For researchers, scientists, and professionals in drug development, understanding the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structure. This guide provides a detailed analysis of the predicted NMR spectral features of **1,3-Dichloro-5-ethyl-5-methylhydantoin**, a compound of interest in synthetic and medicinal chemistry. Due to the absence of direct experimental spectra in the public domain for this specific molecule, this guide leverages data from the closely related analog, 1,3-Dichloro-5,5-dimethylhydantoin, and established NMR principles to predict its spectral characteristics.

Predicted NMR Spectral Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **1,3-Dichloro-5-ethyl-5-methylhydantoin**. These predictions are based on the analysis of its structural analog, 1,3-Dichloro-5,5-dimethylhydantoin, and standard chemical shift increments for alkyl groups. The actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ^1H NMR Chemical Shifts

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
-CH ₃ (methyl)	~ 1.5	Singlet	3H
-CH ₂ CH ₃ (ethyl methylene)	~ 1.9	Quartet	2H
-CH ₂ CH ₃ (ethyl methyl)	~ 0.9	Triplet	3H

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom	Predicted Chemical Shift (ppm)
C=O (C2 and C4)	~ 170
C5	~ 70
-CH ₃ (methyl)	~ 25
-CH ₂ CH ₃ (ethyl methylene)	~ 30
-CH ₂ CH ₃ (ethyl methyl)	~ 8

Experimental Protocol for NMR Analysis

The following is a generalized experimental protocol for acquiring high-quality NMR spectra of small organic molecules like **1,3-Dichloro-5-ethyl-5-methylhydantoin**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid **1,3-Dichloro-5-ethyl-5-methylhydantoin**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.
- Once fully dissolved, transfer the solution to a standard 5 mm NMR tube.
- For referencing the chemical shifts, the residual solvent peak can be used, or a small amount of an internal standard like tetramethylsilane (TMS) can be added.

2. NMR Spectrometer Setup:

- The NMR spectra should be acquired on a spectrometer with a field strength of at least 300 MHz for ^1H NMR and 75 MHz for ^{13}C NMR to ensure adequate signal dispersion.
- Before data acquisition, the magnetic field homogeneity should be optimized by shimming on the sample.
- The probe should be tuned to the appropriate frequency for the nucleus being observed (^1H or ^{13}C).

3. ^1H NMR Data Acquisition:

- Pulse Sequence: A standard single-pulse experiment is typically sufficient.
- Acquisition Parameters:
 - Spectral Width: ~12-16 ppm
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 1-5 seconds
 - Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

4. ^{13}C NMR Data Acquisition:

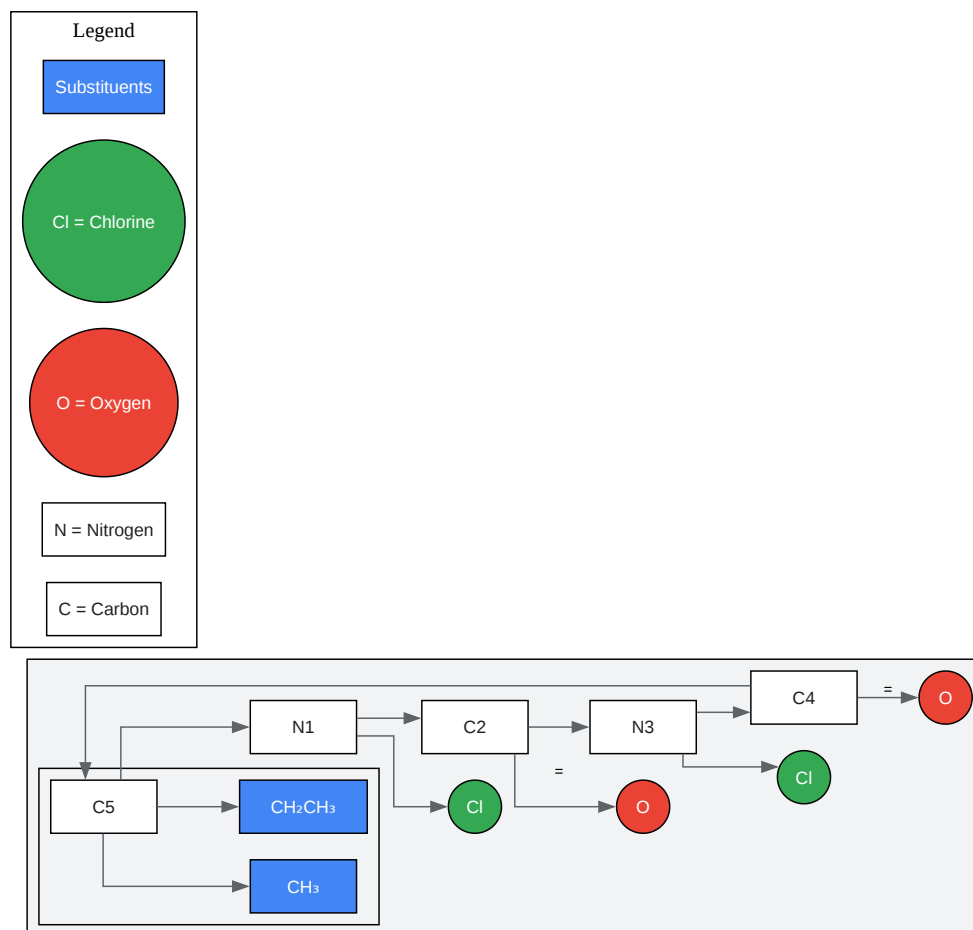
- Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.
- Acquisition Parameters:
 - Spectral Width: ~200-220 ppm
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

5. Data Processing:

- The acquired Free Induction Decay (FID) should be processed with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ^1H and 1-2 Hz for ^{13}C) to improve the signal-to-noise ratio.
- Perform a Fourier transform to convert the FID into the frequency domain spectrum.
- Phase and baseline correct the spectrum.
- Calibrate the chemical shift scale using the reference signal (solvent or TMS).
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Molecular Structure and NMR Correlations

The following diagram illustrates the molecular structure of **1,3-Dichloro-5-ethyl-5-methylhydantoin** and highlights the key atomic positions relevant to NMR analysis.



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Caption: Molecular structure of **1,3-Dichloro-5-ethyl-5-methylhydantoin**.

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